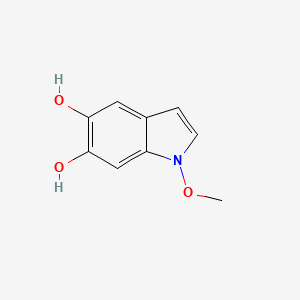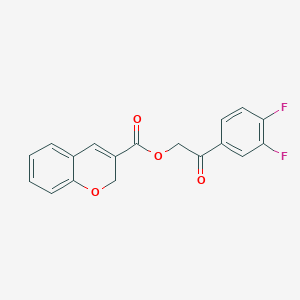
2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a 3,4-difluorophenyl group and an oxoethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 2H-chromene-3-carboxylic acid.
Condensation Reaction: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Esterification: The intermediate product is then subjected to esterification using oxalyl chloride and an alcohol, such as ethanol, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.
Fluorophenyl derivatives: Compounds with fluorine-substituted phenyl rings.
Oxoethyl esters: Compounds with oxoethyl ester functional groups.
Uniqueness
2-(3,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the combination of its chromene core, 3,4-difluorophenyl group, and oxoethyl ester moiety. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C18H12F2O4 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
[2-(3,4-difluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H12F2O4/c19-14-6-5-11(8-15(14)20)16(21)10-24-18(22)13-7-12-3-1-2-4-17(12)23-9-13/h1-8H,9-10H2 |
InChI-Schlüssel |
JCAFNSNJWNUCQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
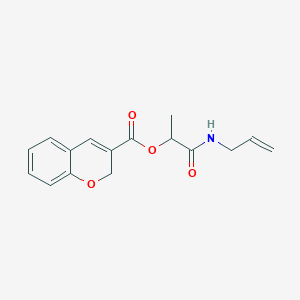

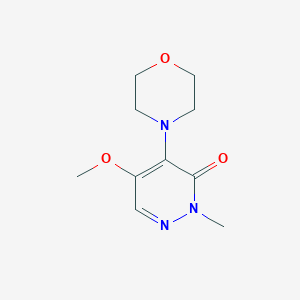

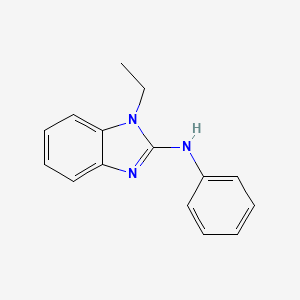
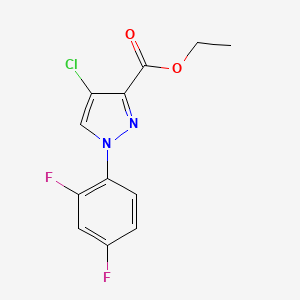


![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)

![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
